Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl-
Overview
Description
Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- is an organic compound with the molecular formula C14H13NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-ethenylphenyl and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 4-ethenylaniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-ethenylaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or partially reduced sulfonamides.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials or catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with the active site of enzymes, inhibiting their function. The ethenyl group may also participate in covalent bonding or other interactions with molecular targets.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the ethenyl and methyl substitutions.
N-(4-ethenylphenyl)benzenesulfonamide: Similar structure but without the methyl group.
N-(4-methylphenyl)benzenesulfonamide: Similar structure but without the ethenyl group.
Uniqueness: Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- is unique due to the presence of both the ethenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets or alter its physicochemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-ethenylphenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-3-13-6-8-14(9-7-13)16-19(17,18)15-10-4-12(2)5-11-15/h3-11,16H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDAJTKBPIRWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612889 | |
Record name | N-(4-Ethenylphenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-30-7 | |
Record name | N-(4-Ethenylphenyl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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